N-(2'-acetylbiphenyl-3-yl)-2-methoxyacetamide
Description
N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group substituted with an acetyl group at the 2’ position and a methoxyacetamide group at the 3-yl position
Properties
IUPAC Name |
N-[3-(2-acetylphenyl)phenyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)15-8-3-4-9-16(15)13-6-5-7-14(10-13)18-17(20)11-21-2/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOOTSMTBTIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Acetylation: The biphenyl compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl group at the 2’ position.
Methoxyacetamide Formation: The final step involves the reaction of the acetylated biphenyl with methoxyacetyl chloride in the presence of a base such as triethylamine to form the methoxyacetamide group.
Industrial Production Methods
Industrial production of N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is used in the design of organic electronic materials due to its conjugated biphenyl structure, which can enhance electronic properties.
Mechanism of Action
The mechanism of action of N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in inflammatory pathways. The biphenyl core allows for π-π stacking interactions with aromatic amino acids in the active sites of target proteins, while the acetyl and methoxyacetamide groups enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2’-acetylbiphenyl-3-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of methoxyacetamide.
N-(2’-acetylbiphenyl-3-yl)-2-hydroxyacetamide: Contains a hydroxyacetamide group, offering different hydrogen bonding capabilities.
N-(2’-acetylbiphenyl-3-yl)-2-ethoxyacetamide: Features an ethoxyacetamide group, affecting its solubility and reactivity.
Uniqueness
N-(2’-acetylbiphenyl-3-yl)-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility in organic solvents, while the acetyl group provides a site for further functionalization. This combination makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
